3,5-Didemethoxy Piperlongumine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Didemethoxy Piperlongumine involves the conversion of Piperlongumine through a series of chemical reactions. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one intermediate. The synthetic pathway typically includes the following steps:

Amidation: The reaction between 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid.

Deprotection: Sodium hydride-mediated deprotection of the intermediate.

Final Conversion: Subsequent reaction with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride to yield the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity .

化学反应分析

Types of Reactions: 3,5-Didemethoxy Piperlongumine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of double bonds.

Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

科学研究应用

Anticancer Activity

Mechanism of Action

3,5-Didemethoxy Piperlongumine exhibits significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The compound targets reactive oxygen species (ROS) to selectively induce cell death in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.

Case Studies

- Cholangiocarcinoma (CCA)

- Thyroid Cancer

Biological Activities

In addition to its anticancer effects, this compound demonstrates a range of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

Comprehensive Data Table

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

The mechanism of action of 3,5-Didemethoxy Piperlongumine involves the induction of reactive oxygen species (ROS) within cells. This leads to oxidative stress, selectively targeting cancer cells due to their higher basal levels of ROS compared to normal cells. The compound also induces apoptosis through the activation of mitochondrial pathways and inhibition of key signaling cascades such as MAPK, NF-κB, and JAK/STAT .

相似化合物的比较

Piperlongumine: The parent compound, known for its anticancer and anti-inflammatory properties.

Piperine: Another alkaloid from Piper longum with bioactive properties.

Capsaicin: A compound from chili peppers with similar biological activities.

Uniqueness: 3,5-Didemethoxy Piperlongumine is unique due to its specific structural modifications, which enhance its selectivity and potency against cancer cells. Its ability to induce ROS and target multiple signaling pathways makes it a promising candidate for further therapeutic development.

生物活性

3,5-Didemethoxy Piperlongumine (3,5-DMPL) is a derivative of Piperlongumine (PL), a natural compound derived from the long pepper plant (Piper longum). This compound has garnered significant interest due to its potential anticancer properties. Research indicates that PL and its derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, primarily through mechanisms involving reactive oxygen species (ROS) and various apoptotic pathways.

The biological activity of 3,5-DMPL is largely attributed to its ability to induce oxidative stress in cancer cells. This section outlines the key mechanisms through which 3,5-DMPL exerts its effects:

- Induction of ROS : 3,5-DMPL elevates ROS levels within cancer cells, leading to cellular damage and death. This effect has been documented across various cancer types, including thyroid and myeloid leukemia cells .

- Apoptosis Pathways : The compound activates apoptotic signaling pathways involving proteins such as Bax, Bcl-2, and caspase-3. Inhibition of these pathways has been shown to reduce the cytotoxic effects of 3,5-DMPL .

- Cell Cycle Arrest : Studies indicate that 3,5-DMPL can cause cell cycle arrest in cancer cells, preventing their proliferation. This was particularly noted in human thyroid cancer cell lines .

Case Studies and Research Findings

A variety of studies have explored the efficacy of 3,5-DMPL in different cancer models. Below are summarized findings from key research articles:

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated the effectiveness of 3,5-DMPL in inhibiting tumor growth. For instance:

- Xenograft Models : Mice injected with human thyroid cancer cells showed significantly reduced tumor volumes when treated with 10 mg/kg of 3,5-DMPL compared to control groups .

- Safety Assessments : Pathological examinations indicated no significant adverse effects on normal tissues at therapeutic doses.

属性

IUPAC Name |

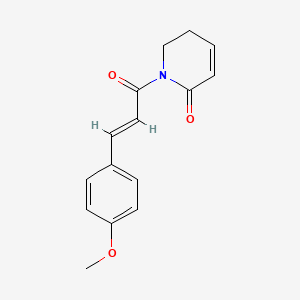

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMHSIBGMOVHF-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。